molecular formula C9H9ClO2 B1345113 Methyl 4-(chloromethyl)benzoate CAS No. 34040-64-7

Methyl 4-(chloromethyl)benzoate

Cat. No. B1345113
CAS RN: 34040-64-7
M. Wt: 184.62 g/mol
InChI Key: SATDLKYRVXFXRE-UHFFFAOYSA-N
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Patent
US05559133

Procedure details

To a solution of 100 g (0.60175 moles) of methyl 4-hydroxymethylbenzoate in 600 mL of dry CH2Cl2. add 109 mL (79.1 g) of TEA and cool the so-formed reaction mixture to 0° C. Add, dropwise over a 2 hour period, 55.8 mL (0.722 mole, 1.2 eq) of methanesulfonyl chloride in 150 mL of dry CH2Cl2. Allow the so-formed stirred reaction mixture to warm slowly to room temperature over a 48 hr period. TLC shows no starting material remains. Add water, separate the layers and wash the organic layer successively with water, saturated NaHCO3 and brine. Dry the organic layer over Na2SO4. Remove the organic solvent under reduced pressure to produce 98.45 g of (88.6 % of theory) of the title compound as a crystalline solid. ##STR120##
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
109 mL
Type
reactant
Reaction Step Two
Quantity
55.8 mL
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][CH:4]=1.CS([Cl:17])(=O)=O>C(Cl)Cl>[Cl:17][CH2:2][C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
OCC1=CC=C(C(=O)OC)C=C1
Step Two
Name
TEA
Quantity
109 mL
Type
reactant
Smiles
Step Three
Name
Quantity
55.8 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Four
Name
Quantity
600 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cool
CUSTOM
Type
CUSTOM
Details
the so-formed reaction mixture to 0° C
ADDITION
Type
ADDITION
Details
Add, dropwise over a 2 hour period
Duration
2 h
CUSTOM
Type
CUSTOM
Details
reaction mixture
CUSTOM
Type
CUSTOM
Details
Add water, separate the layers
WASH
Type
WASH
Details
wash the organic layer successively with water, saturated NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic layer over Na2SO4
CUSTOM
Type
CUSTOM
Details
Remove the organic solvent under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClCC1=CC=C(C(=O)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.